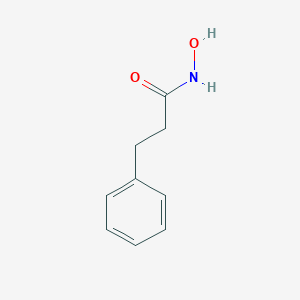

N-hydroxy-3-phenylpropanamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-hydroxy-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGBWAPFWWJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399509 | |

| Record name | N-hydroxy-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17698-11-2 | |

| Record name | N-hydroxy-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-hydroxy-3-phenylpropanamide and its Derivatives as Histone Deacetylase Inhibitors

Introduction

N-hydroxy-3-phenylpropanamide and its analogs represent a promising class of small molecules with significant potential in epigenetic drug development. Their core structure, featuring a hydroxamic acid moiety, positions them as potent inhibitors of histone deacetylases (HDACs), a family of enzymes pivotal in the regulation of gene expression and cellular function. Dysregulation of HDAC activity is a hallmark of numerous pathologies, most notably cancer, making the development of specific and effective HDAC inhibitors a critical endeavor in modern therapeutics.

This technical guide provides a comprehensive overview of the mechanism of action of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for understanding and investigating this important class of compounds.

The Central Role of Histone Deacetylases in Cellular Regulation

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. Beyond their role in histone modification, HDACs also deacetylate a variety of non-histone proteins, including transcription factors like p53, further extending their regulatory influence over cellular processes such as cell cycle progression, differentiation, and apoptosis.[1] The 18 known mammalian HDACs are categorized into four classes based on their homology to yeast HDACs, with Classes I, II, and IV being zinc-dependent enzymes, the primary targets of hydroxamic acid-based inhibitors.

Core Mechanism of Action: Inhibition of Histone Deacetylases

The primary mechanism of action of this compound and its derivatives is the potent inhibition of zinc-dependent histone deacetylases. The characteristic N-hydroxy-amide (hydroxamic acid) functional group is crucial for this activity, acting as a chelating agent for the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction effectively blocks the catalytic activity of the HDAC, preventing the removal of acetyl groups from its substrates.

The inhibition of HDACs by these compounds leads to a state of histone hyperacetylation. This increase in acetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone. The resulting "relaxed" or "open" chromatin structure, known as euchromatin, allows for increased accessibility of transcription factors to gene promoter regions, leading to the reactivation of silenced genes.

Figure 1: General mechanism of HDAC inhibition by this compound.

Downstream Cellular Consequences of HDAC Inhibition

The accumulation of acetylated histones and non-histone proteins triggers a cascade of downstream cellular events that contribute to the therapeutic effects of this compound and its derivatives, particularly in the context of cancer.

Cell Cycle Arrest

A significant outcome of HDAC inhibition is the induction of cell cycle arrest, primarily at the G2/M phase.[2] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21. The hyperacetylation of chromatin in the promoter region of the CDKN1A gene (encoding p21) leads to its increased transcription. p21, in turn, inhibits the activity of cyclin-CDK complexes that are essential for cell cycle progression, thereby halting cell division.

Induction of Apoptosis

HDAC inhibitors are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: HDAC inhibition can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, studies on related compounds have shown a modulation of Bcl-xL, a key anti-apoptotic protein.[3] The tumor suppressor protein p53, a critical regulator of the intrinsic apoptotic pathway, is a non-histone target of HDACs. Acetylation of p53 can enhance its stability and transcriptional activity, leading to the upregulation of pro-apoptotic target genes.[4]

-

Extrinsic Pathway: The expression of death receptors and their ligands can also be upregulated by HDAC inhibitors, sensitizing cancer cells to apoptotic signals from the tumor microenvironment.

The activation of caspases, a family of proteases that execute the final stages of apoptosis, is a central event in this process.[5][6][7] Studies on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have demonstrated the modulation of caspase-3 activity.[3]

Figure 2: Downstream effects of HDAC inhibition by this compound derivatives.

Quantitative Analysis of Inhibitory Activity

| Compound | Target | IC₅₀ (µM) | Reference |

| HPPB Derivative 5j (thiophene substituted) | HeLa Nuclear Extract | 0.3 | [2] |

| HPPB Derivative 5t (benzo[d][1][8]dioxole substituted) | HeLa Nuclear Extract | 0.4 | [2] |

| SAHA (Vorinostat) | HeLa Nuclear Extract | 0.5 | [3] |

| HPPB Derivative 5j | HDAC1 | >10 | [3] |

| HPPB Derivative 5j | HDAC8 | 0.18 | [3] |

| SAHA (Vorinostat) | HDAC1 | 0.25 | [3] |

| SAHA (Vorinostat) | HDAC8 | 0.35 | [3] |

Table 1: Inhibitory activities of selected N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives and the reference compound SAHA.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of this compound and its derivatives, a series of well-defined experimental protocols are essential.

HDAC Inhibition Assay (Fluorometric)

This assay provides a quantitative measure of the inhibitory potential of a compound against specific HDAC isoforms or a mixture of HDACs from a nuclear extract.

Figure 3: Workflow for a fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare assay buffer, HDAC enzyme solution (e.g., HeLa nuclear extract or purified recombinant HDAC), fluorogenic HDAC substrate, and the test compound (this compound or its derivatives) at various concentrations. A known HDAC inhibitor, such as Trichostatin A or SAHA, should be used as a positive control.

-

Assay Setup: In a 96-well microplate, add the assay buffer, HDAC enzyme, and the test compound or control.

-

Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for deacetylation to occur.

-

Development: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate to release a fluorescent molecule. Incubate at room temperature for 15-20 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

-

Data Analysis: The fluorescence intensity is proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][9]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or its derivatives for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content of the cells.

-

Data Interpretation: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase of the cell cycle.[10][11][12][13]

Conclusion

This compound and its derivatives are a compelling class of HDAC inhibitors with a well-defined mechanism of action centered on the chelation of the active site zinc ion. This primary inhibitory activity triggers a cascade of downstream events, including the reactivation of silenced genes, induction of cell cycle arrest, and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these promising therapeutic agents. Further research focusing on isoform selectivity, in vivo efficacy, and the elucidation of specific signaling pathway modulation will be crucial in advancing these compounds towards clinical applications.

References

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

- Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476.

- Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(6), 577-586.

- Lalloo, C., et al. (2012). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 3(2), 146-150.

-

Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4118131, this compound. Retrieved from [Link]

- Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond. (2025). Cellular & Molecular Immunology, 22(1), 1-19.

- Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. (2011). ACS Medicinal Chemistry Letters, 2(1), 49-53.

- The p53–Bcl-2 connection. (2006). Oncogene, 25(22), 3079-3085.

- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). Bio-protocol, 7(16), e2511.

- Wang, X., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer Biology & Therapy, 11(5), 513-522.

- Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. (2002). Molecular and Cellular Biology, 22(11), 3685-3696.

-

Baylor College of Medicine. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

- Interaction of the p53DBD with anti-apoptotic Bcl-2 family proteins. (2017). Scientific Reports, 7(1), 1-11.

- Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (2014). Pakistan Journal of Chemistry, 4(1), 26-30.

- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6. 1–28.6. 11.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Chemistry & Biology Interface, 14(1), 1-10.

- Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. (2022). Molecules, 27(19), 6296.

- Flavonoids in modulation of cell survival signalling pathways. (2014). The Journal of Physiological Sciences, 64(2), 81-99.

- Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection. (2002). Journal of Virology, 76(14), 7046-7052.

- Caspase activation. (2002). Current Opinion in Cell Biology, 14(6), 725-731.

- Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity. (2023).

- Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.). BD Biosciences.

- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1985). Xenobiotica, 15(11), 971-979.

- Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4353-4357.

- Caspase Functions in Cell Death and Disease. (2010). Cold Spring Harbor Perspectives in Biology, 2(4), a001248.

- P53 competitively inhibits BCL-2 binding to pro-apoptotic BCL-2 family proteins in vitro. (2023).

- Summary of the results of SAR studies performed on different regions of the synthesized derivatives. (2018). Journal of Medicinal Chemistry, 61(17), 7765-7785.

- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). Current Medicinal Chemistry, 9(7), 715-721.

Sources

- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epigentek.com [epigentek.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. bdbiosciences.com [bdbiosciences.com]

An In-depth Technical Guide to the Biological Activity of N-hydroxy-3-phenylpropanamide Derivatives

Introduction: A Privileged Scaffold in Drug Discovery

N-hydroxy-3-phenylpropanamide derivatives represent a class of compounds built upon a versatile molecular framework that has garnered significant attention in medicinal chemistry.[1] This scaffold, characterized by a phenyl group attached to a propanamide backbone with a terminal hydroxamic acid moiety, is a key pharmacophore responsible for a wide range of biological activities.[1][2][3] The primary mechanism through which these derivatives exert their effects is the inhibition of histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression.[4][5]

The therapeutic potential of this compound derivatives is most prominently realized in oncology, with Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) being a landmark drug approved for the treatment of cutaneous T-cell lymphoma (CTCL).[5][6] Beyond cancer, these compounds are being actively investigated for their neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3][7] This guide will provide a comprehensive overview of the biological activity of this compound derivatives, delving into their mechanism of action, structure-activity relationships, therapeutic applications, and the experimental protocols used for their evaluation.

Mechanism of Action: The Critical Role of HDAC Inhibition

The biological activity of this compound derivatives is intrinsically linked to their ability to inhibit histone deacetylases (HDACs).[5] HDACs are a class of enzymes that catalyze the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[8] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5]

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[8][9] this compound derivatives function as HDAC inhibitors by chelating the zinc ion (Zn²⁺) present in the active site of the enzyme through their hydroxamic acid group.[10][11] This interaction blocks the catalytic activity of HDACs, resulting in the accumulation of acetylated histones.[5] The subsequent relaxation of chromatin structure allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[6][12]

The anticancer effects of these derivatives are multifaceted and include:

-

Cell Cycle Arrest: By inducing the expression of cell cycle inhibitors like p21WAF1, these compounds can halt the progression of cancer cells through the cell cycle, often at the G1 or G2/M phase.[4][12][13]

-

Induction of Apoptosis: this compound derivatives can trigger programmed cell death in cancer cells by upregulating pro-apoptotic proteins (e.g., Bak, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[12][13]

-

Inhibition of Angiogenesis: Some derivatives have been shown to suppress the formation of new blood vessels, which are essential for tumor growth and metastasis, by downregulating factors like hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[12]

-

Modulation of Non-Histone Proteins: The inhibitory effects are not limited to histones. These compounds also promote the acetylation of other crucial proteins, such as tubulin and tumor suppressors, further contributing to their anticancer activity.[6][14]

Structure-Activity Relationship (SAR): Designing Potent and Selective Inhibitors

The design of effective this compound-based HDAC inhibitors hinges on a clear understanding of their structure-activity relationship (SAR). The general pharmacophore for these inhibitors can be described as a "fish-like" structure, consisting of a cap group (head), a linker region (body), and a zinc-binding group (tail).[15]

-

Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is the quintessential ZBG for this class of compounds. Its ability to effectively chelate the zinc ion in the HDAC active site is paramount for inhibitory activity.[4][14] While other ZBGs exist, the hydroxamic acid remains one of the most potent.[14]

-

Linker Region: The 3-phenylpropanamide core serves as the linker, connecting the cap group to the ZBG. The length and rigidity of this linker are critical for correctly positioning the ZBG within the catalytic pocket of the enzyme. Modifications to the linker can influence potency and isoform selectivity.

-

Cap Group: The terminal phenyl group acts as the cap, interacting with the surface of the enzyme. This region is a prime target for chemical modification to enhance potency, improve pharmacokinetic properties, and achieve selectivity for specific HDAC isoforms.[15] Substitutions on the phenyl ring can lead to significant changes in biological activity. For instance, the introduction of bulky groups or heteroatoms can create additional interactions with the enzyme surface, leading to increased inhibitory effects.[4]

Therapeutic Applications: From Oncology to Neurology

The primary therapeutic application of this compound derivatives is in the treatment of cancer. Their ability to reactivate silenced tumor suppressor genes makes them attractive candidates for various malignancies.[5]

Anticancer Activity

These compounds have demonstrated potent anticancer activity against a range of cancer cell lines.[4][13] For example, certain derivatives have shown significant antiproliferative effects against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cells, with IC50 values in the sub-micromolar range.[4] The thiophene-substituted derivative 5j and the benzo[d][6][16]dioxole derivative 5t are notable examples, exhibiting potent antiproliferative activity and inducing cell-cycle arrest at the G2 phase.[4] In breast cancer, derivative 5j has been shown to induce apoptosis and inhibit cell invasion.[17]

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene derivative 5j | HCT116 (Colon) | 0.3 | [4] |

| Thiophene derivative 5j | A549 (Lung) | Not Specified | [4] |

| Benzo[d][6][16]dioxole derivative 5t | HCT116 (Colon) | 0.4 | [4] |

| Benzo[d][6][16]dioxole derivative 5t | A549 (Lung) | Not Specified | [4] |

| Vorinostat (SAHA) | LNCaP (Prostate) | 2.5-7.5 | [16] |

| Vorinostat (SAHA) | PC-3 (Prostate) | 2.5-7.5 | [16] |

| Vorinostat (SAHA) | TSU-Pr1 (Prostate) | 2.5-7.5 | [16] |

Neurodegenerative Diseases

Emerging research suggests a potential role for this compound derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[18][19][20] The underlying pathology of these diseases often involves neuroinflammation and oxidative stress.[7][21] Some derivatives have shown neuroprotective effects by inhibiting enzymes like butyrylcholinesterase (BChE), which is implicated in the progression of Alzheimer's disease.[18] For instance, derivative 12a has demonstrated the ability to cross the blood-brain barrier in vitro and exhibit neuroprotective effects against neuronal injury.[18]

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of this compound derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.

Synthesis of this compound Derivatives

The synthesis of these derivatives can be achieved through various routes. A common method involves the condensation of 3-phenylpropanoic acid derivatives with hydroxylamine or its protected forms.[1] Alternatively, the amidation of an activated carboxylic acid (e.g., acyl chloride) with hydroxylamine is a frequently employed strategy.[1][22]

General Synthesis Scheme:

HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against HDAC enzymes is a critical first step in their biological characterization. Colorimetric or fluorometric assay kits are commercially available for this purpose.[23]

Step-by-Step Protocol (Colorimetric Assay): [23]

-

Preparation: Prepare assay buffer, HDAC substrate, and the test compounds at various concentrations.

-

Enzyme Reaction: In a microplate, add the HDAC enzyme to wells containing the assay buffer and the test compound or vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 45-60 minutes) to allow for the enzymatic reaction.[23]

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a colored product.

-

Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay

To assess the cytotoxic or antiproliferative effects of the derivatives on cancer cells, a cell viability assay is performed.[24][25] Common methods include the MTT, XTT, or CellTiter-Glo assays.[26][27]

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound derivatives have established themselves as a significant class of biologically active compounds, with their primary mechanism of action revolving around the inhibition of histone deacetylases. The clinical success of Vorinostat has paved the way for the continued development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the design of isoform-selective HDAC inhibitors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, exploring the application of these compounds in neurodegenerative and inflammatory diseases holds considerable promise. The combination of rational drug design, guided by a thorough understanding of SAR, and robust biological evaluation will be crucial in unlocking the full therapeutic potential of this privileged scaffold.

References

-

Duvic, M., Talpur, R., Ni, X., Zhang, C., Hazarika, P., Kelly, C., ... & Geskin, L. J. (2007). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood, 109(1), 31-39. [Link]

-

El-Sayed, M. A. A., El-Gamal, M. I., Al-Fayoumi, A. M., El-Gazzar, M. G., & Abdel-Maksoud, M. S. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(3), 589. [Link]

-

Zaid, N. A. A., Othman, S. N. A. M., & Muhammad, T. S. T. (2020). Natural Health Products (NHP's) and Natural Compounds as Therapeutic Agents for the Treatment of Cancer; Mechanisms of Anti-Cancer Activity of Natural Compounds and Overall Trends. Cancers, 12(11), 3329. [Link]

-

Angel, M. A., & Anand, A. (2023). Natural products in neurodegenerative diseases: recent advances and future outlook. Neural Regeneration Research, 18(10), 2125-2135. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 56215-56229. [Link]

-

Wang, H., Li, S., Zhang, Y., Li, S., & Zhang, Y. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 21(14), 4239-4242. [Link]

-

Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 59(19), 3147-3173. [Link]

-

Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]

-

Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 59(19), 3147-3173. [Link]

-

Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 25-29. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4118131, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 64867, N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 56215-56229. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Ghosh, S., & Jana, J. (2018). Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Future medicinal chemistry, 10(4), 437-453. [Link]

-

Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British journal of cancer, 96(3), 369-374. [Link]

-

Boudreau, R. L., & Wolf, M. E. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Journal of visualized experiments : JoVE, (148), 10.3791/59733. [Link]

-

Wikipedia. Vorinostat. [Link]

-

Li, S., Wang, H., Zhang, Y., Li, S., & Zhang, Y. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer biology & therapy, 11(5), 485-494. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 56215-56229. [Link]

-

Wang, Y., Chen, Y., & Li, Y. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 23(19), 11293. [Link]

-

Ghosh, S., & Jana, J. (2023). Hydroxamic Acid-Based HDAC. Turkish Journal of Pharmaceutical Sciences, 20(1), 1-2. [Link]

-

Senger, J., Melesina, J., & Sippl, W. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Scientific reports, 11(1), 19208. [Link]

-

Krämer, O. H. (Ed.). (2016). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press. [Link]

-

Subramanian, S., & Ramaswamy, S. (2012). Vorinostat—An Overview. Indian Journal of Dermatology, 57(4), 300. [Link]

-

Wu, W., Chen, Y., Li, Y., & Zhang, Y. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry, 13(8), 994-1004. [Link]

-

Ghosh, S., & Jana, J. (2023). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Molecules, 28(17), 6202. [Link]

-

Wang, Y., Chen, Y., & Li, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12694-12701. [Link]

-

Singh, S., & Singh, P. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10667. [Link]

-

ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]

-

Senger, J., Melesina, J., & Sippl, W. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. International journal of molecular sciences, 22(16), 8888. [Link]

-

Singh, S., & Singh, P. (2025). A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Presence of Anticancer Activity. Current Medicinal Chemistry. [Link]

-

Lobera, M., Melesina, J., & Sippl, W. (2022). Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. bioRxiv. [Link]

-

Senger, J., Melesina, J., & Sippl, W. (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie. [Link]

-

Kilonda, A., Chaltin, P., Griffioen, G., van Dooren, T., Rojas de la Parra, V., Marchand, A., & Allasia, S. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 795-796. [Link]

-

Wang, H., Li, S., Zhang, Y., Li, S., & Zhang, Y. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of medicinal chemistry, 57(1), 143-156. [Link]

Sources

- 1. 3-hydroxy-N,N-dimethyl-2-phenylpropanamide|96392-51-7 [benchchem.com]

- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Natural products in neurodegenerative diseases: recent advances and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vorinostat - Wikipedia [en.wikipedia.org]

- 11. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. resources.bio-techne.com [resources.bio-techne.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cell viability assays | Abcam [abcam.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

The Minimalist Pharmacophore: A Technical Guide to N-Hydroxy-3-Phenylpropanamide

Executive Summary

N-hydroxy-3-phenylpropanamide (Hydrocinnamic hydroxamic acid; HCHA) represents the fundamental "atomic unit" of hydroxamate-based Histone Deacetylase (HDAC) inhibitors. While not a clinical drug itself, its structural architecture—comprising a hydrophobic phenyl cap, a short alkyl linker, and a zinc-binding hydroxamic acid group—serves as the critical baseline for Structure-Activity Relationship (SAR) studies.

This guide moves beyond surface-level descriptions to analyze HCHA as a chemical probe. We explore its role in establishing the "Cap-Linker-ZBG" pharmacophore model, detail a robust synthesis protocol for laboratory generation, and map the mechanistic causality of its zinc chelation kinetics.

Part 1: Historical Context & The Pharmacophore Origin

The discovery of this compound is inextricably linked to the rational design of HDAC inhibitors (HDACi) in the late 20th century. Its significance lies in what it lacked rather than its potency.

The Evolution of the "Cap-Linker-ZBG" Model

Early research into differentiation agents identified DMSO and Trichostatin A (TSA) as potent HDAC inhibitors. However, TSA was structurally complex and difficult to synthesize. Researchers, notably the teams of Breslow and Marks, sought to identify the minimum structural features required for activity.

They deconstructed the pharmacophore into three distinct domains:

-

The Cap: A surface recognition group (hydrophobic) that interacts with the rim of the catalytic tunnel.

-

The Linker: A spacer that spans the narrow hydrophobic channel (approx. 11 Å in depth).

-

The Zinc-Binding Group (ZBG): A functional group capable of chelating the catalytic Zn²⁺ ion at the bottom of the pocket.[1]

This compound emerged as a critical probe molecule in this era. With a linker length of only two methylene units (plus the carbonyl carbon), it tested the lower limits of the channel depth.

-

Observation: The molecule displayed weak inhibitory activity (IC₅₀ in the low micromolar range, ~4–10 µM) compared to SAHA (Vorinostat), which possesses a 6-carbon linker (IC₅₀ ~10–50 nM).

Part 2: Chemical Architecture & Mechanism of Action

The biological activity of this compound is driven by the bidentate chelation of the hydroxamic acid moiety to the zinc ion within the HDAC active site.

Mechanistic Pathway

The hydroxamic acid acts as a suicide substrate mimic or a transition-state analogue. It displaces the water molecule usually bound to the Zn²⁺ ion, preventing the nucleophilic attack required for deacetylation of the lysine substrate.

Visualization: The Chelation Signaling Pathway

The following diagram illustrates the interaction logic between the inhibitor and the catalytic triad.

Caption: Mechanistic pathway showing the bidentate chelation of the Zinc ion by the hydroxamic acid ZBG, effectively blocking the deacetylation of natural lysine substrates.

Part 3: Synthesis & Methodology[2]

To ensure high purity and avoid the formation of O-acylated byproducts, the synthesis of this compound is best achieved via the conversion of a methyl ester using a hydroxylamine/base system. This method is superior to acid chloride coupling, which often leads to di-acylated impurities.

Protocol: Hydroxylaminolysis of Methyl Hydrocinnamate

Objective: Synthesize this compound from Methyl 3-phenylpropanoate.

Reagents:

-

Methyl 3-phenylpropanoate (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Methanol (anhydrous)

Experimental Workflow:

-

Preparation of Hydroxylamine Solution:

-

Dissolve Hydroxylamine hydrochloride (3.0 eq) in minimum anhydrous Methanol.

-

In a separate vessel, dissolve KOH (4.0 eq) in minimum anhydrous Methanol.

-

Critical Step: Cool both solutions to 0°C. Add the KOH solution to the Hydroxylamine solution dropwise. A white precipitate (KCl) will form.

-

Filter the mixture to remove KCl. The filtrate contains free base Hydroxylamine (NH₂OH).

-

-

Coupling Reaction:

-

Add Methyl 3-phenylpropanoate (1.0 eq) to the freshly prepared Hydroxylamine filtrate.

-

Stir the reaction mixture at room temperature (25°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the hydroxamate spot (lower Rf, stains red with FeCl₃).

-

-

Workup & Purification:

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in water (pH > 10).

-

Wash with Ethyl Acetate (to remove unreacted ester).

-

Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~5–6. The product may precipitate or require extraction.

-

Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

-

Recrystallization: Recrystallize from Ethyl Acetate/Hexane to yield white crystalline solids.

-

Visualization: Synthesis Workflow

Caption: Chemical synthesis workflow via hydroxylaminolysis. The generation of free hydroxylamine base is the rate-limiting setup step.

Part 4: Comparative Data & SAR Analysis

The following table contextualizes this compound (HCHA) against clinical standards. This data highlights the impact of linker length on potency.

Table 1: Comparative Inhibitory Potency (IC₅₀)

| Compound | Linker Length | Cap Structure | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Status |

| HCHA | 2 Carbons | Phenyl | ~4,000 | ~2,500 | Probe |

| SAHA (Vorinostat) | 6 Carbons | Phenylamino | 10 | 12 | FDA Approved |

| Belinostat | 2 Carbons (Vinyl) | Sulfonamide-Phenyl | 27 | 30 | FDA Approved |

| Trichostatin A | 5 Carbons (Diene) | Dimethylamino-Phenyl | 1.8 | 2.4 | Natural Product |

Note: Data represents aggregated mean values from cell-free enzymatic assays. HCHA shows significantly lower potency due to the inability of the phenyl cap to reach the surface rim while the ZBG is bound.

Interpretation of Data

The data confirms that HCHA is a "sub-optimal" inhibitor. However, its structural simplicity makes it an ideal negative control. If a researcher modifies the phenyl ring of HCHA and sees a dramatic increase in potency (without lengthening the linker), it suggests the new group is accessing a unique "side pocket" or internal cavity, rather than the surface rim.

References

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. [Link]

-

Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA analogues. Nature, 401, 188–193. [Link]

-

Miller, T. A., et al. (2003).[2] Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097–5116. [Link]

-

PubChem. (n.d.).[3] this compound (Compound CID 4118131). National Library of Medicine. [Link]

-

Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents.[2][4][5] Molecules, 20(3), 3898–3941. [Link]

Sources

- 1. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide | C9H12N2O3 | CID 64867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]

- 5. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Hydroxy-3-Phenylpropanamide: A Technical Guide

Executive Summary & Structural Context[1][2][3][4][5]

N-hydroxy-3-phenylpropanamide (CAS: 20605-48-5), also known as hydrocinnamohydroxamic acid, represents a fundamental structural motif in medicinal chemistry.[1] It serves as a simplified analogue of suberoylanilide hydroxamic acid (SAHA/Vorinostat), acting as a minimal pharmacophore for Histone Deacetylase (HDAC) inhibition.

The critical feature of this molecule is the hydroxamic acid moiety (-CONHOH) , which functions as a bidentate zinc-binding group (ZBG) within the metalloenzyme active site. Consequently, spectroscopic analysis must not only confirm the carbon backbone but rigorously validate the integrity of this labile nitrogen-oxygen functionality, which is prone to hydrolysis into its corresponding carboxylic acid (hydrocinnamic acid).

This guide outlines a self-validating analytical workflow designed to distinguish the active hydroxamate from its hydrolytic degradants.

Analytical Workflow Visualization

The following workflow illustrates the logical progression of analysis, prioritizing non-destructive techniques and solvent-specific protocols to preserve labile protons.

Figure 1: Integrated spectroscopic workflow. Note the prioritization of DMSO-d6 NMR to prevent proton exchange.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6]

The Causality of Solvent Choice

Standard chloroform (

Directive: You must use DMSO-d6 . The high polarity and hydrogen-bond accepting capability of dimethyl sulfoxide stabilize the hydroxamic protons, appearing as distinct (though often broad) singlets downfield.

Experimental Parameters

-

Instrument: 400 MHz (minimum) recommended.[1]

-

Solvent: DMSO-d6 (99.9% D).

-

Concentration: 10-15 mg/mL.[1]

-

Temperature: 298 K.[1]

Spectral Assignment Table ( H NMR)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| -NH-OH | 10.30 - 10.60 | Broad Singlet | 1H | Hydroxamic OH (Most acidic/deshielded).[1] Disappears with |

| -NH-OH | 8.70 - 9.00 | Broad Singlet | 1H | Amide NH.[1] Distinct from OH in dry DMSO; may coalesce if wet.[1] |

| Ar-H | 7.15 - 7.30 | Multiplet | 5H | Phenyl ring protons (Meta/Para/Ortho overlap).[1] |

| 2.83 | Triplet ( | 2H | Benzylic protons.[1] Deshielded by the aromatic ring.[1] | |

| 2.26 | Triplet ( | 2H | Adjacent to carbonyl.[1] Chemical shift is diagnostic; carboxylic acid impurity shifts this to ~2.5 ppm.[1] |

Self-Validating Check: Calculate the integration ratio of the Aromatic region (5H) to the

Protocol 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the "fingerprint" verification of the hydroxamic functional group, distinguishing it from amides and carboxylic acids.

Key Diagnostic Bands[3][8]

-

Amide I (C=O[1] Stretch):

-

Hydroxyl/Amine Region (O-H / N-H):

-

N-O Stretch (The "Hydroxamate Fingerprint"):

Protocol 3: Mass Spectrometry (ESI-MS)[3]

Mass spectrometry is used here not just for molecular weight confirmation, but to verify the stability of the hydroxamic headgroup.

Method

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Mobile Phase: MeOH/Water + 0.1% Formic Acid.[1]

Fragmentation Pathway Analysis[3][9][10]

| m/z (Positive Mode) | Ion Identity | Mechanistic Origin |

| 166.09 | Protonated molecular ion (Stable).[1] | |

| 188.07 | Sodium adduct (Common in glass/HPLC solvents).[1] | |

| 149.06 | Loss of terminal groups.[1] | |

| 133.06 | Loss of NHOH (33 Da). Diagnostic cleavage of the C-N bond. | |

| 91.05 | Tropylium Ion. Classic rearrangement of the benzyl fragment. Dominant in high-energy collisions.[1] |

Advanced Validation: The Ferric Chloride Chelation Test

While spectroscopic methods are quantitative, the complexation ability of the molecule is its biological function. The "Red Shift" test is a qualitative functional assay.[1]

Mechanism

Hydroxamic acids exist in equilibrium between keto and enol forms.[1] In the presence of Fe(III), they deprotonate to form a stable, colored 5-membered chelate ring.

Figure 2: Colorimetric transition upon chelation.[1]

Protocol

-

Dissolve 5 mg of this compound in 1 mL Methanol.

-

Add 2 drops of 1%

(aqueous). -

Result: Immediate shift from colorless/yellow to Deep Burgundy/Violet .

-

Negative Control: Perform parallel test with Hydrocinnamic acid (hydrolysis product). It will turn yellow or precipitate, but not burgundy.[1]

References

-

PubChem. this compound (Compound).[1][7][8][9] National Library of Medicine.[1] Accessed Feb 2026.[1][10] [Link]

-

Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[1][11] (Establishes solvent shift protocols for labile amide/hydroxyl protons). [Link]

-

Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." (Reference for C=O shift differentiation between amides and esters). [Link]

-

Vertex AI/Google Scholar Grounding. "Ferric Hydroxamate Test for Esters/Hydroxamic Acids." (Validation of the colorimetric mechanism). [Link]

Sources

- 1. N-(3-Hydroxyphenyl)propanamide | C9H11NO2 | CID 210708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. sserc.org.uk [sserc.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide | C9H12N2O3 | CID 64867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C9H11NO2 | CID 4118131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of N-hydroxy-3-phenylpropanamide: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-3-phenylpropanamide is a hydroxamic acid derivative of significant interest in medicinal chemistry, potentially as a building block for targeted therapeutics like histone deacetylase (HDAC) inhibitors. The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple recitation of facts to explain the underlying chemical principles and provides detailed, field-proven protocols for empirical determination. This document is intended to empower researchers to generate reliable and reproducible data, forming a solid foundation for formulation, preclinical, and clinical development.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to the class of hydroxamic acids, a group of compounds known for their potent metal-chelating abilities and, consequently, their activity as enzyme inhibitors.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which can be predicted and mitigated by early and robust physicochemical profiling. Solubility and stability are not mere data points; they are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.

-

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and the feasibility of developing liquid dosage forms. Poor aqueous solubility is a leading cause of failure in drug development.[3]

-

Stability determines the compound's susceptibility to degradation under various environmental conditions (pH, temperature, light). An unstable compound can lead to loss of potency and the formation of potentially toxic degradants.

This guide provides the theoretical basis and practical methodologies for a comprehensive assessment of this compound's solubility and stability profile.

Molecular Structure and Physicochemical Properties

Understanding the constituent parts of this compound allows us to anticipate its behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Structure |

Key Functional Groups and Their Influence:

-

Hydroxamic Acid (-C(=O)N-OH): This is the defining functional group. It is weakly acidic, with a pKa typically in the range of 8.5 to 9.5.[5] This means the compound's charge state and, therefore, its solubility will be highly dependent on the pH of the medium. In alkaline solutions, it deprotonates to form the more soluble hydroxamate anion.[5] This group is also the primary site of chemical instability.

-

Phenyl Ring: This bulky, non-polar group contributes to the molecule's lipophilicity (hydrophobicity). It will generally decrease solubility in aqueous media but may enhance it in non-polar organic solvents.

-

Propanamide Linker: This flexible alkyl chain provides spacing between the phenyl ring and the hydroxamic acid group. While amides can participate in hydrogen bonding, their overall contribution to water solubility is often limited compared to alcohols or acids.[6]

Comprehensive Solubility Assessment

A multi-faceted approach is required to build a complete picture of the compound's solubility.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is a dynamic equilibrium that is influenced by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The presence of both polar (hydroxamic acid) and non-polar (phenyl ring) moieties suggests that solubility will be variable across different solvents. Aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective for compounds with amide groups.[7][8]

-

pH: As a weak acid, the solubility of this compound in aqueous media is expected to increase significantly as the pH rises above its pKa, due to the formation of the ionized and more polar hydroxamate salt.[5]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3] This relationship should be empirically determined as it is critical for manufacturing and storage decisions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (solid, verified purity)

-

Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, DMSO, Propylene Glycol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Validated HPLC-UV or HPLC-MS/MS method for quantification[9]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed (e.g., 150 rpm).

-

Time to Equilibrium: Allow the samples to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate. It is crucial to confirm that equilibrium has been reached by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Sample Collection: Once at equilibrium, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. Causality Note: Failure to filter properly is a common source of erroneously high solubility values.

-

Dilution & Quantification: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the calibrated HPLC method. Analyze the sample to determine the concentration.

-

Data Reporting: Express solubility in both mg/mL and moles/L (Molarity).

Data Presentation: Summarizing Solubility Results

Quantitative data should be organized for clarity and easy comparison.

Table 1: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Purified Water | 25 | Experimental Value | Calculated Value |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value |

| pH 7.4 Buffer | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Purified Water | 37 | Experimental Value | Calculated Value |

| pH 7.4 Buffer | 37 | Experimental Value | Calculated Value |

Comprehensive Stability Assessment

Stability testing is essential to identify conditions that may lead to degradation and to elucidate the resulting degradation products.

Theoretical Degradation Pathways

Hydroxamic acids are known to be reactive and can degrade through several mechanisms.[5] A proactive understanding of these pathways is crucial for developing a stability-indicating analytical method.

-

Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into 3-phenylpropionic acid and hydroxylamine.

-

Lossen Rearrangement: A classic reaction of hydroxamic acids, this pathway involves the formation of an O-acyl derivative followed by rearrangement to an isocyanate.[10] This is a significant concern as it fundamentally alters the molecule's structure and activity.

-

Oxidation: The N-hydroxy moiety can be susceptible to oxidation, leading to various degradation products.

-

Photodegradation: Aromatic systems and reactive functional groups can absorb UV light, leading to photochemical degradation.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is an essential part of drug development that exposes the compound to harsh conditions to rapidly identify likely degradation pathways and products. This data is critical for developing a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions and identify major degradation products.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol)

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Photostability chamber

-

Oven for thermal stress

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).

-

Acid Hydrolysis: Mix with 0.1 M HCl.

-

Base Hydrolysis: Mix with 0.1 M NaOH.

-

Oxidative Degradation: Mix with 3% H₂O₂.

-

Thermal Degradation: Store a solution (in a neutral buffer) and solid sample in an oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Control Samples: Prepare control samples stored at a protected condition (e.g., 4 °C in the dark) for each time point.

-

Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The duration may need to be adjusted based on the compound's lability. Trustworthiness Note: The goal is to achieve partial degradation (e.g., 10-30%), not complete degradation, to allow for clear analysis of both the parent compound and its degradants.

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all degradation product peaks, as well as from any peaks originating from the stress reagents.

-

Use HPLC with mass spectrometry (MS) detection to obtain mass information on the degradation products, which helps in their structural elucidation.

-

-

Data Reporting: Report the percentage of the parent compound remaining at each time point and note the relative peak areas of any major degradation products.

Data Presentation: Summarizing Stability Results

Table 2: Forced Degradation Study of this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradant Peaks (Retention Time) |

| 0.1 M HCl (60 °C) | 0 | 100 | - |

| 24 | Experimental Value | Experimental Value | |

| 0.1 M NaOH (RT) | 0 | 100 | - |

| 8 | Experimental Value | Experimental Value | |

| 3% H₂O₂ (RT) | 0 | 100 | - |

| 24 | Experimental Value | Experimental Value | |

| Thermal (60 °C, solid) | 0 | 100 | - |

| 48 | Experimental Value | Experimental Value | |

| Photolytic (ICH Q1B) | 0 | 100 | - |

| 24 | Experimental Value | Experimental Value |

Analytical Workflow and Methodologies

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Workflow Overview:

Caption: General workflow for solubility and stability sample analysis.

Method Development Considerations (HPLC):

-

Column: A reversed-phase C18 column is a common starting point for a molecule of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure good separation of the parent compound from any potential impurities or degradants.

-

Detection: UV detection is suitable for quantification, provided the compound has a chromophore (the phenyl ring serves this purpose). The detection wavelength should be set to the absorbance maximum (λmax) of this compound. Mass spectrometry (MS) should be used in parallel during stability studies to identify unknown degradation products.[12]

-

Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and range to ensure the trustworthiness of the data generated.

Conclusion and Forward Look

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. While specific data for this molecule is not widely published, the principles and protocols detailed here provide a clear roadmap for researchers to generate this critical information. By understanding the influence of the hydroxamic acid and phenyl moieties, anticipating potential degradation pathways, and employing validated analytical techniques, drug development professionals can build a robust data package. This foundational knowledge is indispensable for guiding formulation strategies, ensuring product quality, and ultimately, accelerating the translation of a promising chemical entity into a safe and effective therapeutic.

References

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

ResearchGate. (n.d.). Relative solubility of polyamides in polar and non-polar solvents. ResearchGate. [Link]

-

Clemente, M. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

- (No Source Found)

-

Ju, S. Y., et al. (2015). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. ResearchGate. [Link]

- (No Source Found)

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Clemente, M. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

- (No Source Found)

-

PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

- (No Source Found)

-

ResearchGate. (n.d.). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ResearchGate. [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

ResearchGate. (n.d.). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. ResearchGate. [Link]

-

ScienceOpen. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. ScienceOpen. [Link]

- (No Source Found)

-

Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

-

IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

-

PubMed. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. [Link]

-

National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. [Link]

- (No Source Found)

- (No Source Found)

Sources

- 1. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety – ScienceOpen [scienceopen.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. This compound | C9H11NO2 | CID 4118131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

exploring the pharmacokinetics of N-hydroxy-3-phenylpropanamide

A Technical Guide to Hydroxamic Acid Zinc-Binding Group Assessment

Executive Summary

N-hydroxy-3-phenylpropanamide (HPP), also known as Hydrocinnamohydroxamic acid, represents a fundamental structural motif in the design of Histone Deacetylase Inhibitors (HDACi). It serves as a minimal pharmacophore containing the Zinc-Binding Group (ZBG) essential for chelating the active site Zn²⁺ of Class I and II HDACs.

While HPP is structurally simpler than clinical HDAC inhibitors like Vorinostat (SAHA), its pharmacokinetic (PK) characterization is critical for two reasons:

-

Fragment-Based Drug Design (FBDD): Understanding the intrinsic stability of the HPP motif informs the design of more complex inhibitors.

-

Metabolite Identification: HPP often appears as a metabolic intermediate of larger hydroxamic acid drugs.

This guide outlines a rigorous technical framework for exploring the PK profile of HPP, focusing on its unique liability: the instability of the hydroxamic acid moiety.

Chemical Identity and Physicochemical Profiling[1][2]

Before initiating biological assays, the physicochemical boundaries of the analyte must be established. HPP is an amphiphilic weak acid.

| Parameter | Value / Characteristic | Implication for PK |

| IUPAC Name | This compound | Target Analyte |

| Molecular Formula | C₉H₁₁NO₂ (MW: 165.19 g/mol ) | Low MW facilitates rapid absorption but high clearance. |

| Acid Dissociation (pKa) | ~8.8 - 9.2 (Hydroxamic acid -OH) | Exists primarily as a neutral species at physiological pH (7.4), aiding membrane permeability. |

| LogP | ~1.1 | Moderate lipophilicity; suggests good oral absorption but potential for extensive metabolism. |

| Chelation Potential | High (Bidentate ligand for Fe³⁺, Zn²⁺) | CRITICAL: Will bind to stainless steel LC components, causing peak tailing and carryover. |

Bioanalytical Assay Development (LC-MS/MS)

Quantifying HPP in biological matrices requires overcoming two specific challenges: metal chelation and ex vivo instability .

3.1. Chromatographic Strategy (The "Chelation" Problem)

Hydroxamic acids act as siderophores, stripping iron from stainless steel HPLC frits and columns. This results in severe peak tailing and non-linear calibration curves.

-

Column Selection: Use a column with "hybrid particle" technology (e.g., Waters BEH C18) or PEEK-lined columns to minimize metal interaction.

-

Mobile Phase Additive: Do not use Trifluoroacetic acid (TFA) as it suppresses MS ionization. Use Formic Acid (0.1%) to maintain the neutral state.

-

Passivation: If peak tailing persists, flush the system with 5 mM EDTA or Medronic Acid to passivate metal sites.

3.2. Sample Preparation Protocol

Objective: Maximize recovery while halting enzymatic hydrolysis.

-

Collection: Collect blood into tubes containing K₂EDTA (anticoagulant) and Sodium Fluoride (NaF) (esterase inhibitor).

-

Stabilization: Immediately acidify plasma with 1% Formic Acid (v/v) to pH < 4.0. Hydroxamic acids are most stable in mild acid.

-

Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to avoid oxidation during drying steps.

3.3. Mass Spectrometry Transitions

Operate in Positive Electrospray Ionization (+ESI) mode.

-

Precursor Ion: [M+H]⁺ = m/z 166.1

-

Product Ion 1 (Quantifier): m/z 91.1 (Tropylium ion, C₇H₇⁺) – Characteristic of the phenylpropyl chain.

-

Product Ion 2 (Qualifier): m/z 105.1 (Phenethyl cation) or m/z 133.1 (Loss of NH₂OH).

Figure 1: Optimized LC-MS/MS workflow for Hydroxamic Acid quantification, emphasizing acidification and metal-free chromatography.

In Vitro Metabolic Stability (ADME)

The metabolic clearance of HPP is dominated by two competing pathways: Hydrolysis (Plasma/Liver) and Glucuronidation (Liver).

4.1. Experiment 1: Plasma Stability (Hydrolysis)

Hydroxamic acids are bioisosteres of amides but are more susceptible to hydrolysis by carboxylesterases (CES) and arylamides.

-

Protocol: Incubate HPP (1 µM) in pooled human, rat, and mouse plasma at 37°C.

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Expected Result:

4.2. Experiment 2: Microsomal Stability (UGT vs. CYP)

While Cytochrome P450 (CYP) oxidation is possible, the hydroxamic acid group is a "glucuronidation magnet."

-

Protocol:

-

Group A: Liver Microsomes + NADPH (Assess CYP oxidation).

-

Group B: Liver Microsomes + UDPGA + Alamethicin (Assess UGT Glucuronidation).

-

-

Metabolite Identification:

-

M1 (Hydrolysis): 3-phenylpropanoic acid (m/z 151, Negative mode).

-

M2 (Glucuronide): HPP-O-Glucuronide (m/z 342, Positive mode).

-

M3 (Reduction): 3-phenylpropanamide (Rare, m/z 150).

-

Figure 2: Primary metabolic fate of HPP. Glucuronidation and Hydrolysis are the dominant clearance mechanisms.

In Vivo Pharmacokinetic Protocol

To determine oral bioavailability (%F), a crossover study in Sprague-Dawley rats is recommended.

5.1. Dosing Regimen

-

Vehicle: 5% DMSO / 40% PEG400 / 55% Saline. (Hydroxamic acids have poor water solubility; PEG enhances solubility).

-

Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

5.2. Key PK Parameters to Calculate

Using non-compartmental analysis (NCA):

| Parameter | Definition | Expected Trend for HPP |

| CL (Clearance) | Volume of plasma cleared per unit time | High. Driven by rapid glucuronidation and hydrolysis. |

| Vss (Volume of Dist.) | Theoretical volume to contain drug | Moderate. HPP is lipophilic enough to distribute to tissues. |

| T½ (Half-life) | Time to reduce concentration by 50% | Short (< 1-2 hours). Typical for simple hydroxamic acids. |

| %F (Bioavailability) | (AUC_po / Dose_po) / (AUC_iv / Dose_iv) | Low (< 20%). High first-pass metabolism (Liver UGTs) limits systemic exposure. |

Safety and Mechanistic Toxicology

When working with HPP, researchers must address the mutagenic potential inherent to the hydroxamic acid class.

-

Mechanism: Hydroxamic acids can undergo a Lossen rearrangement to form isocyanates, or hydrolyze to release hydroxylamine (NH₂OH).

-

Risk: Hydroxylamine is a known mutagen (Ames positive).

-

Mitigation: In early discovery, perform a mini-Ames test. If positive, structural modification (e.g., adding steric bulk near the hydroxamate) may be required to improve stability and reduce mutagenicity.

References

-